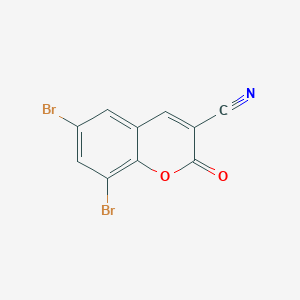

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile

Description

Properties

Molecular Formula |

C10H3Br2NO2 |

|---|---|

Molecular Weight |

328.94 g/mol |

IUPAC Name |

6,8-dibromo-2-oxochromene-3-carbonitrile |

InChI |

InChI=1S/C10H3Br2NO2/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H |

InChI Key |

JFMZGJXHSLNKAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile typically involves the bromination of 2-oxo-2H-chromene-3-carbonitrile. One common method is the reaction of 2-oxo-2H-chromene-3-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or hydrogenation catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

- Substituted chromenes

- Amino derivatives

- Carboxylic acids and other oxidized products

Scientific Research Applications

Scientific Research Applications

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a versatile compound with applications spanning across various scientific disciplines.

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: Its biological activity makes it a candidate for studying its effects on various biological systems. Studies suggest it can modulate biochemical pathways related to inflammation and oxidative stress.

Medicine: The compound's potential therapeutic properties are explored for developing new drugs and treatments. It exhibits antimicrobial and anti-inflammatory properties, making it of interest for therapeutic applications. Research has also explored its potential as an antiproliferative agent against tumor cell lines .

Industry: The compound's unique properties make it useful in various industrial applications, such as material science and chemical manufacturing.

Detailed Applications

Chemical Reactions

6,8-Dibromo-4-(2-chlorophenyl)-7-hydroxy-2-oxo-2H-chromen-3-yl cyanide can undergo oxidation, reduction, and substitution reactions.

- Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

- Reduction: Reduction reactions can modify the functional groups present in the compound.

- Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features |

|---|---|

| 3,8-Dibromo-7-hydroxy-4-methyl-2H-chromen-2-one | Similar chromene core; different carbonitrile positioning |

| 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | Lacks bromine substituents; potentially different biological activity |

| 6-Methyl-2-oxo-2H-chromene-3-carbonitrile | Contains a methyl group instead of bromines; affects reactivity and properties |

| 4-Methylcoumarin | A simpler structure; serves as a baseline for comparing biological activities |

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile involves its interaction with cellular targets, leading to various biological effects. For instance, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s interaction with specific enzymes and receptors also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogenation Patterns: Bromine vs. Iodine

The diiodo analogue, 6,8-diiodo-2-oxo-2H-chromene-3-carbonitrile (2k) , shares the same core structure but replaces bromine with iodine at positions 6 and 6. Key differences include:

- Molecular Weight : 422.96 g/mol (2k) vs. 328.95 g/mol (2h) .

- Biological Activity : Both compounds exhibit potent antiproliferative effects in TPC-1 cells, but 2k induces a significant increase in ROS levels, whereas 2h reduces ROS .

- Mechanistic Divergence : The iodine atoms in 2k likely enhance oxidative stress due to their higher atomic radius and polarizability, while bromine in 2h may stabilize electron-deficient intermediates, leading to ROS scavenging .

Functional Group Modifications

Carbonitrile vs. Carboxamide

The carboxamide derivative, 6,8-Dibromo-2-oxo-2H-chromene-3-carboxamide (CAS: 98994-86-6), replaces the carbonitrile group with a carboxamide.

Hydroxyl Group Introduction

7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile (CAS: 19088-73-4) lacks halogen substituents but features a hydroxyl group at position 7.

Positional Isomerism

6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde (CAS: Not provided) shifts the oxo group to position 4. No activity data are reported .

Key Findings and Implications

Halogen Effects : Bromine and iodine at positions 6 and 8 are critical for antiproliferative activity, but their distinct electronic properties lead to divergent ROS modulation mechanisms .

Substitution with carboxamide or hydroxyl groups may alter target specificity .

Structural Rigidity : The 2-oxo configuration in 2h and 2k likely stabilizes planar conformations, optimizing binding to cellular targets involved in apoptosis .

Biological Activity

6,8-Dibromo-2-oxo-2H-chromene-3-carbonitrile is a synthetic compound belonging to the chromene family, characterized by its unique structure that includes two bromine atoms and a carbonitrile group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 314.96 g/mol. The compound's structure allows for various electrophilic substitutions due to the presence of electron-withdrawing groups like the carbonitrile and ketone functionalities.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

- Electrophilic Bromination : The compound can be synthesized through bromination of chromene derivatives under acidic conditions.

- Cyclization Reactions : Reactions involving carbonyl compounds and nitriles facilitate the formation of the chromene backbone.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

- Thyroid Cancer Cells : In a study involving TPC-1 thyroid cancer cells, this compound induced apoptosis and inhibited cell proliferation effectively. The mechanism involved an increase in reactive oxygen species (ROS) levels and alterations in the cell cycle distribution, particularly an increase in G2/M phase cells .

| Cell Line | Treatment Concentration | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|---|

| TPC-1 | 20 μM | 77.7 | 18 |

| Control | - | 87 | 10 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound's structural features enhance its lipophilicity, which may improve membrane penetration and efficacy against pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through ROS generation and modulation of cell cycle phases.

- Antioxidant Properties : It has been suggested that this compound may have antioxidant effects that contribute to its cytotoxicity in cancer cells by scavenging excess ROS .

- Interaction with Biological Targets : Preliminary studies indicate that it may interact with specific enzymes or receptors involved in disease pathways; however, further pharmacokinetic studies are needed to elucidate these interactions fully.

Case Studies

Several research articles have documented the biological activity of this compound:

- Antiproliferative Study : A study published in Molecules highlighted the compound's ability to induce apoptosis in thyroid cancer cells while sparing normal thyroid cells from significant cytotoxicity .

- Antimicrobial Evaluation : Research indicated that this compound exhibited potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.